molecular formula C12H10ClNO3 B2943244 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester CAS No. 262855-27-6

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Cat. No.: B2943244
CAS No.: 262855-27-6
M. Wt: 251.67
InChI Key: PFNQFHTYSSCVAG-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-phenyl group, a methyl group, and an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-benzaldehyde with hydroxylamine and acetic anhydride to form the corresponding oxime, which is then cyclized under acidic conditions to form the isoxazole ring. The esterification of the carboxylic acid group can be achieved using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be exploited to design drugs with specific therapeutic effects.

Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)furfural: This compound shares a similar chloro-phenyl group but has a different core structure.

  • 4-Chlorophenol: Another compound with a chloro-phenyl group, but it lacks the isoxazole ring and carboxylic acid ester group.

Uniqueness: 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is unique due to its combination of the chloro-phenyl group, methyl group, and isoxazole ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQFHTYSSCVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325290
Record name methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

262855-27-6
Record name methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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